molecular formula C20H14BrN3O B4980076 3-Bromo-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

3-Bromo-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Cat. No.: B4980076
M. Wt: 392.2 g/mol
InChI Key: QVZBSXOZSJDLBD-UHFFFAOYSA-N
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Description

3-Bromo-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a complex organic compound with the molecular formula C20H14BrN3O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Future Directions

The future directions for “3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” could involve further exploration of its potential bioactivity. Imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, “3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” could be a potential candidate for further medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation, which provides high yields and is environmentally benign . Another method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant, promoting a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can form different ring structures under specific conditions.

    Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Cyclization Reactions: Catalysts like TBHP and solvents like ethyl acetate are used.

    Oxidation and Reduction Reactions: Oxidizing agents like TBHP and reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological activities and properties .

Scientific Research Applications

3-Bromo-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antiviral, antibacterial, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Bromo-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can modulate various biological pathways, including those involved in cell proliferation, apoptosis, and immune response. The bromine atom can enhance the compound’s binding affinity to its targets, increasing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

3-Bromo-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is unique due to its specific substitution pattern, which can result in distinct biological activities compared to other similar compounds. Its bromine atom and imidazo[1,2-a]pyridine core provide a versatile scaffold for further chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-16-10-6-9-15(13-16)20(25)23-19-18(14-7-2-1-3-8-14)22-17-11-4-5-12-24(17)19/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZBSXOZSJDLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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